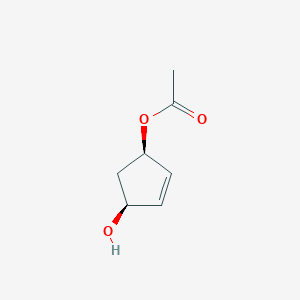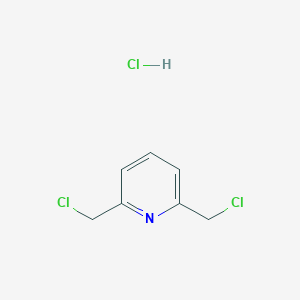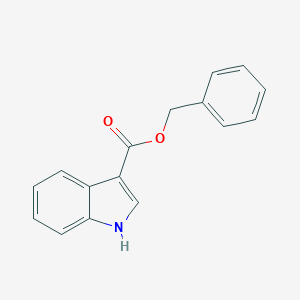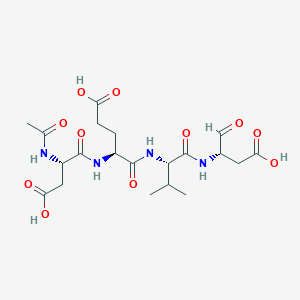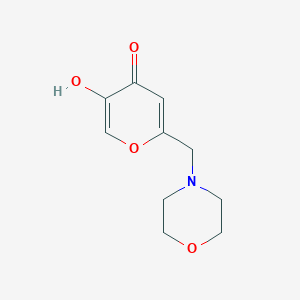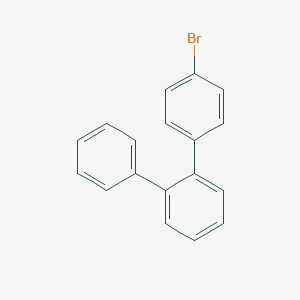
4-Bromo-1,1':2',1''-terphenyl
Übersicht
Beschreibung
4-Bromo-1,1’:2’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . The compound is also known by other names such as 1-bromo-4-(2-phenylphenyl)benzene and 4-Bromo-o-Terphenyl .
Molecular Structure Analysis
The InChI representation of 4-Bromo-1,1’:2’,1’'-terphenyl isInChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H . The Canonical SMILES representation is C1=CC=C (C=C1)C2=CC=CC=C2C3=CC=C (C=C3)Br . Physical And Chemical Properties Analysis
4-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.2 g/mol . It has a computed XLogP3 value of 6.7 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 308.02006 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 19 .Wissenschaftliche Forschungsanwendungen
Derivative Synthesis and Characterization
The compound 4-Bromo-1,1':2',1''-terphenyl, along with its derivatives, has been a focal point in synthetic chemistry. In one instance, its ipso-functionalized derivatives were synthesized and characterized, offering insights into the structural complexities and reactivities of bulky terphenyl groups. The study explored the synthesis of primary alcohol, bromo derivative, and terphenyl formate, leading to the discovery of unusual coupling reactions and head-to-tail coupling of terphenyl moieties. This research emphasized the nuances of terphenyl chemistry and its potential in creating complex organic compounds (Stanciu et al., 2006).
Building Blocks in Molecular Electronics
4-Bromo-1,1':2',1''-terphenyl serves as a precursor in the synthesis of intricate molecular structures. It has been utilized in the creation of thiol end-capped molecular wires, a crucial component in molecular electronics. The study highlights efficient synthetic transformations that lead to the formation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. The implications of this research extend to the development of advanced materials for electronic applications (Stuhr-Hansen et al., 2005).
Molecular Fractals and Surface Assembly
Interestingly, derivatives of 4-Bromo-1,1':2',1''-terphenyl have been instrumental in the assembly of molecular fractals, specifically Sierpiński triangle fractals, on surfaces. The molecules' unique properties, such as synergistic halogen and hydrogen bonding, enable the formation of these intricate structures, which hold significant potential in various scientific and engineering applications. The study opens doors to understanding the complex behavior of molecular assemblies on surfaces (Shang et al., 2015).
Luminescence and Structural Analysis
Moreover, the compound and its derivatives have been analyzed for their luminescence and structural properties. Studies involving the synthesis and characterization of biphenyl carbazole derivatives revealed their high thermal stability and unique luminescence properties. These findings could be pivotal in the development of new materials for optical and electronic devices (Tang et al., 2021).
Eigenschaften
IUPAC Name |
1-bromo-4-(2-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEDFYPQEIOLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622769 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1':2',1''-terphenyl | |
CAS RN |
24253-37-0 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

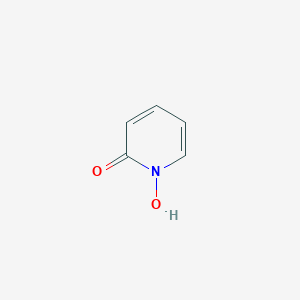
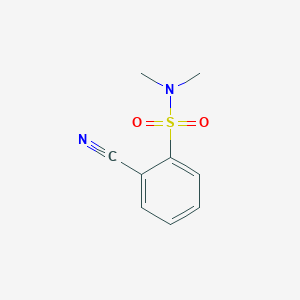
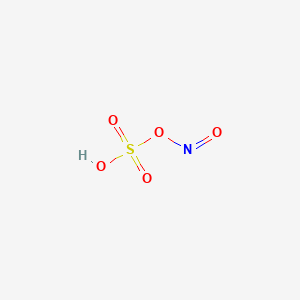
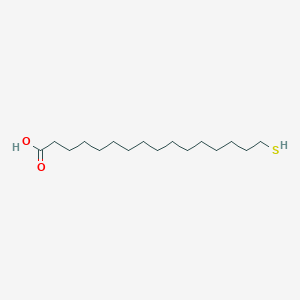
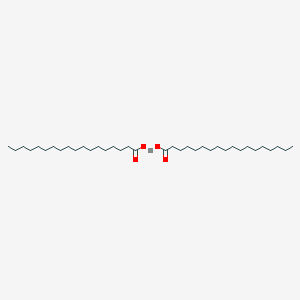

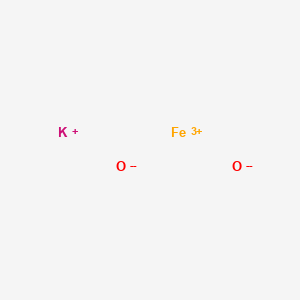
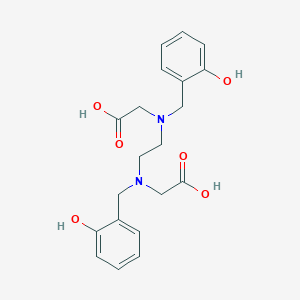
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
